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Compound of Interest

Compound Name: 2-bromo-N,N-diethylbenzamide

Cat. No.: B022829 Get Quote

Introduction
2-bromo-N,N-diethylbenzamide is a substituted aromatic amide with significant potential in

medicinal chemistry and organic synthesis. Its structural features, including the presence of a

bromine atom on the aromatic ring and a diethylamide group, make it a versatile building block

for the synthesis of more complex molecules. Understanding the spectral characteristics of this

compound is crucial for its identification, purity assessment, and for tracking its transformations

in chemical reactions. This guide provides an in-depth analysis of the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-bromo-N,N-
diethylbenzamide, offering valuable insights for researchers and scientists in the field of drug

development and chemical research.

Molecular Structure and Key Features
The molecular structure of 2-bromo-N,N-diethylbenzamide consists of a benzene ring

substituted with a bromine atom at the ortho position to a diethylamide functional group. This

ortho-substitution pattern introduces steric hindrance that can influence the conformation of the

amide group and, consequently, its spectral properties.

Figure 1: Molecular Structure of 2-bromo-N,N-diethylbenzamide.
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR spectra of 2-bromo-N,N-diethylbenzamide provide detailed information about

the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2-bromo-N,N-diethylbenzamide is characterized by signals

corresponding to the aromatic protons and the protons of the two ethyl groups attached to the

nitrogen atom. Due to the ortho-bromo substituent, the aromatic region is expected to show a

complex splitting pattern. The ethyl groups may exhibit diastereotopicity due to restricted

rotation around the C-N amide bond, leading to more complex signals than simple triplets and

quartets.

Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

CH₃ (ethyl) ~1.1-1.3 br t ~7.0

CH₂ (ethyl) ~3.2-3.6 br q ~7.0

Aromatic-H ~7.2-7.7 m -

Note: The chemical shifts are approximate and can vary depending on the solvent and

instrument frequency. The broadness of the signals for the ethyl groups is indicative of

restricted rotation around the amide C-N bond.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

spectrum will show signals for the aromatic carbons, the carbonyl carbon, and the carbons of

the diethylamino group.
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Carbon Assignment Chemical Shift (δ) ppm

CH₃ (ethyl) ~12-15

CH₂ (ethyl) ~40-45

Aromatic C-Br ~120

Aromatic C-H ~127-132

Aromatic C-C=O ~138

C=O (amide) ~168

Note: The chemical shifts are approximate and can vary depending on the solvent and

instrument frequency.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-bromo-N,N-diethylbenzamide will show characteristic absorption bands for the

aromatic ring, the amide group, and the C-Br bond.

Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

C-H (aromatic) 3000-3100 Medium

C-H (aliphatic) 2850-2970 Medium-Strong

C=O (amide) 1630-1680 Strong

C=C (aromatic) 1450-1600 Medium

C-N (amide) 1200-1350 Medium

C-Br 500-600 Medium-Strong

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal

abundance, will result in characteristic isotopic patterns for the molecular ion and any bromine-

containing fragments.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and

a prominent M+2 peak of similar intensity. The fragmentation pattern will likely involve the

cleavage of the amide bond and the loss of the bromine atom.

Expected Fragmentation Pattern:
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[M]⁺˙
m/z 255/257

[M-C₂H₅]⁺
m/z 226/228

- C₂H₅

[M-NEt₂]⁺
m/z 183/185

- •NEt₂

[M-Br]⁺
m/z 176

- Br

[C₇H₄O]⁺
m/z 104

- CO
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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